molecular formula C9H10BrNO3S B7590106 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid

4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid

Cat. No. B7590106
M. Wt: 292.15 g/mol
InChI Key: OWDGXGSWFGKTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid is primarily attributed to its ability to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid binds to the active site of the enzyme, resulting in the inhibition of its activity and the subsequent alteration of gene expression. This mechanism of action has been linked to the anticancer activity of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, as the inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid can inhibit the proliferation of cancer cells, induce apoptosis, and alter gene expression. In vivo studies have shown that 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid can inhibit tumor growth and improve survival rates in animal models of cancer. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has also been shown to exhibit anti-inflammatory and neuroprotective effects, indicating its potential use in the treatment of various inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid in lab experiments include its potent inhibitory activity against histone deacetylases, its ability to alter gene expression, and its potential use as a fluorescent probe for the detection of biomolecules. However, the limitations of using 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid include its relatively high cost, the need for specialized equipment for its synthesis and purification, and its potential toxicity and side effects.

Future Directions

The potential applications of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid in various fields, including medicinal chemistry, drug discovery, and biological research, provide numerous future directions for further investigation. These include the development of more potent and selective inhibitors of histone deacetylases, the identification of novel targets for 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid, the investigation of its potential use in the treatment of various diseases, and the development of new methods for the synthesis and purification of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid.
In conclusion, 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against histone deacetylases, its ability to alter gene expression, and its potential use as a fluorescent probe for the detection of biomolecules make it a promising candidate for further investigation. However, its high cost, potential toxicity, and side effects should be taken into consideration when designing lab experiments. Further research is needed to fully explore the potential applications of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid and to develop more potent and selective inhibitors of histone deacetylases.

Synthesis Methods

The synthesis of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid involves the reaction of 3-bromothiophene-2-carbonyl chloride with 4-aminobutanoic acid in the presence of a base, typically triethylamine or sodium hydroxide. The reaction proceeds via an amide bond formation, resulting in the formation of 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid as a white crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, including histone deacetylases, which play a crucial role in epigenetic regulation and gene expression. 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has also been shown to inhibit the growth of cancer cells, indicating its potential as an anticancer agent. In addition, 4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid has been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.

properties

IUPAC Name

4-[(3-bromothiophene-2-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S/c10-6-3-5-15-8(6)9(14)11-4-1-2-7(12)13/h3,5H,1-2,4H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDGXGSWFGKTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid

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